三丁基-(4-乙基苯基)锡烷

描述

Tributyl-(4-ethylphenyl)stannane is likely an organotin compound, which are known for their diverse range of applications, from catalysts to biocides . The exact properties of this specific compound may vary.

Molecular Structure Analysis

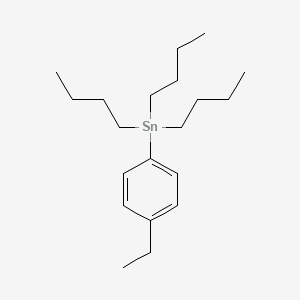

The molecular structure of Tributyl-(4-ethylphenyl)stannane would likely consist of a tin atom bonded to three butyl groups and one ethylphenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Organotin compounds are known to participate in various chemical reactions. For example, they can act as good radical reducing agents . The exact reactions that Tributyl-(4-ethylphenyl)stannane can participate in would depend on its specific structure and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of Tributyl-(4-ethylphenyl)stannane would depend on its specific structure. For example, similar compounds have been found to have a boiling point of around 449.9±38.0 °C .科学研究应用

杂环化合物的合成

与三丁基-(4-乙基苯基)锡烷类似的三丁基锡烷已被用于合成各种杂环化合物。例如,三丁基(3,3,3-三氟-1-炔丙基)锡烷被合成并用于 1,3-偶极环加成反应,生成(三丁基锡基)三氟甲基-吡唑、-三唑和-异恶唑,它们是引入芳基或碘等官能团的有价值的结构单元 (Hanamoto, Hakoshima, & Egashira, 2004)。

有机金属合成和反应

三丁基锡烷在有机金属化学中扮演着重要角色。它们已被用于在温和条件下进行芳烃的硒代锡基化反应 (Toledo 等,2010),并且作为各种金属催化反应中的中间体。一个例子包括使用三丁基锡烷作为 C2 结构单元合成 β-咔啉类生物碱 (Bracher & Hildebrand, 1993)。

不对称诱导有机合成

三丁基锡烷参与不对称诱导,这对于制备手性化合物至关重要。例如,δ-烷氧基烯丙基锡烷在与手性醛发生立体选择性反应中的应用证明了三丁基锡烷在有机合成中实现高立体化学控制的重要性 (Mcneill & Thomas, 1992)。

材料科学和聚合物化学

在材料科学和聚合物化学中,三丁基锡烷已被用于聚合物的功能化。例如,含有三丁基[(1-氧代烷基)氧基]锡烷的聚苯乙烯共聚物被合成并研究了它们的结构和阴离子识别特性 (Dalil 等,2002)。

作用机制

安全和危害

属性

IUPAC Name |

tributyl-(4-ethylphenyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIKXMYNQUFQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B2474873.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)

![Ethyl 2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B2474883.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)

![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)